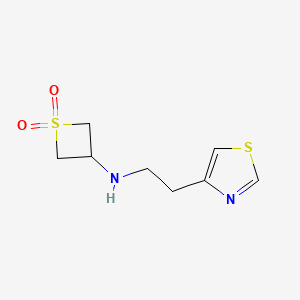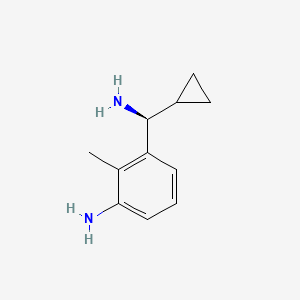
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline is a compound that features a cyclopropyl group attached to an aniline moiety. The presence of the cyclopropyl group imparts unique structural and chemical properties to the compound, making it of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods: Industrial production methods for cyclopropane-containing compounds often involve the use of catalytic systems that enable regio-, diastereo-, and enantio-selective reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions: (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is known for its unique reactivity, which can lead to interesting reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aniline moiety .
科学研究应用
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of cyclopropyl-containing compounds on biological systems.
作用机制
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be compared to other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones. These compounds share some structural similarities but differ in their reactivity and biological activity. The unique combination of the cyclopropyl group and the aniline moiety in this compound sets it apart from other similar compounds .
List of Similar Compounds:- Cyclopropylamine
- Cyclopropyl ketone
- Cyclopropylcarbinol
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
3-[(S)-amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3/t11-/m0/s1 |
InChI 键 |
NPERPOYBOSQKMA-NSHDSACASA-N |
手性 SMILES |
CC1=C(C=CC=C1N)[C@H](C2CC2)N |
规范 SMILES |
CC1=C(C=CC=C1N)C(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



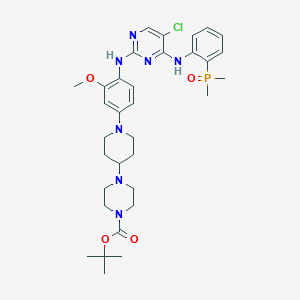

![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
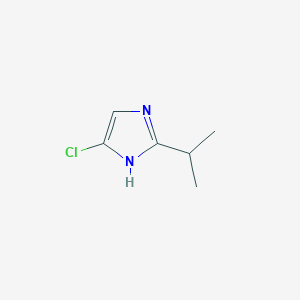

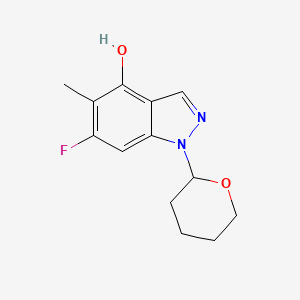
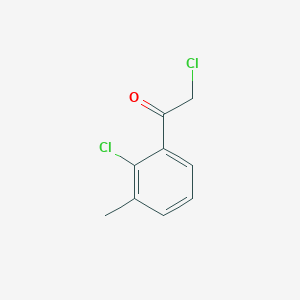
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
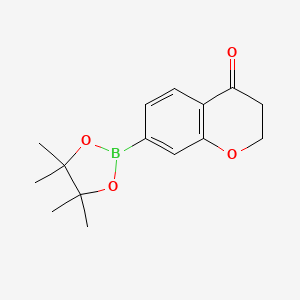
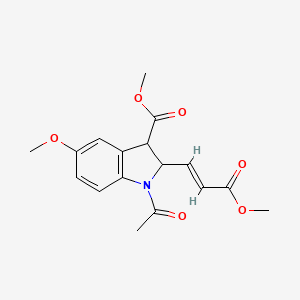
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
